Albendazole Oxide

Antitumor Research Colorectal Cancer Tubulin Polymerization Inhibition

Albendazole Oxide (Ricobendazole) is the principal, chirally active sulfoxide metabolite of the prodrug albendazole, explicitly required as a certified reference standard for quantifying the therapeutically active entity in biological matrices because the prodrug is virtually undetectable in plasma. Unlike generic albendazole or the inactive sulfone metabolite, only this compound, designated EP Impurity B, meets pharmacopeial requirements for impurity profiling and ANDA submission. Its enantioselective pharmacokinetics and ~20-fold potency difference in antitumor assays make it the only valid choice for comparative metabolism, chiral pharmacology, and structure-activity relationship studies.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33 g/mol
CAS No. 54029-12-8
Cat. No. B1665690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbendazole Oxide
CAS54029-12-8
Synonymsalbendazole sulfoxide
albendazole sulfoxide, monohydrochloride
ricobendazole
Molecular FormulaC12H15N3O3S
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
InChIKeyVXTGHWHFYNYFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Albendazole Oxide (CAS 54029-12-8) Procurement Guide: Active Metabolite Reference Standard for Anthelmintic and Antitumor Research


Albendazole Oxide (CAS 54029-12-8; synonyms: Albendazole Sulfoxide, Ricobendazole, Albendazole EP Impurity B) is the principal active sulfoxide metabolite of the benzimidazole anthelmintic prodrug albendazole [1]. It is formed via rapid and reversible hepatic S-oxygenation of albendazole by flavin-containing monooxygenases and cytochrome P450 enzymes [2]. This compound is not a simple metabolite but a chiral entity that exists as two enantiomers, (+)-(R)-albendazole sulfoxide and (−)-(S)-albendazole sulfoxide, which differ markedly in both pharmacokinetic disposition and biological activity [3]. As a reference standard, Albendazole Oxide is certified for use as a pharmacopeial impurity marker (EP Impurity B), an analytical standard under ISO 17034 guidelines, and a direct research tool for investigating tubulin polymerization inhibition and anthelmintic mechanisms [4][5]. Its procurement is essential for laboratories requiring a certified, active metabolite reference material for quantitative analytical method development, in vitro activity assays, and comparative metabolic studies where albendazole itself serves only as a prodrug with negligible plasma exposure [6].

Why Albendazole Oxide Cannot Be Substituted by Albendazole or Albendazole Sulfone in Analytical and Biological Assays


Generic substitution of Albendazole Oxide with its parent compound albendazole or its further oxidized metabolite albendazole sulfone is scientifically invalid due to fundamentally distinct pharmacokinetic exposure profiles, divergent target engagement potency, and specific regulatory identity. Albendazole itself is a prodrug that is virtually undetectable in plasma following oral administration, with the active circulating moiety being exclusively albendazole sulfoxide [1]. The sulfoxide is further irreversibly oxidized to albendazole sulfone, which is significantly less active than the sulfoxide [2]. Consequently, any analytical method intended to quantify the therapeutically active entity in biological matrices must use Albendazole Oxide as the reference standard—albendazole cannot serve this function. Furthermore, the chiral nature of Albendazole Oxide introduces enantioselective activity that is entirely absent in achiral albendazole and albendazole sulfone: only the (+)-(R) enantiomer demonstrates meaningful anthelmintic and antiproliferative activity [3]. In pharmaceutical quality control, Albendazole Oxide is specifically designated as EP Impurity B, requiring a certified reference material for regulatory compliance that generic benzimidazole standards cannot satisfy [4]. Finally, in antitumor research, the IC50 values for albendazole (0.12 μM) versus albendazole sulfoxide (2.35 μM) against HT-29 colorectal cancer cells differ by approximately 20-fold, while albendazole sulfone is completely inactive, precluding any assumption of class-level interchangeability [5].

Albendazole Oxide (54029-12-8): Quantitative Evidence of Differentiation Versus Albendazole, Albendazole Sulfone, and Racemic/Enantiomeric Forms


Antitumor Activity: Albendazole Oxide Exhibits 20-Fold Lower Potency Than Albendazole but Retains Activity Unlike the Inactive Sulfone in HT-29 Colorectal Cancer Cells

In a direct head-to-head in vitro cytotoxicity comparison using the HT-29 human colorectal cancer cell line, albendazole sulfoxide (Albendazole Oxide) exhibited an IC50 value of 2.35 μM, which is approximately 20-fold less potent than the parent albendazole (IC50 = 0.12 μM). Critically, the further oxidized metabolite albendazole sulfone was completely inactive under identical assay conditions [1]. This evidence firmly establishes that while Albendazole Oxide retains demonstrable antitumor activity, its potency is quantitatively distinct from albendazole, and it cannot be substituted with albendazole sulfone.

Antitumor Research Colorectal Cancer Tubulin Polymerization Inhibition

Enantioselective Anthelmintic Activity: (+)-Albendazole Oxide Demonstrates Superior Larval Viability Reduction Compared to (-)-Enantiomer and Racemate in Trichinella spiralis Model

In an ex vivo murine model using Trichinella spiralis muscle larvae, the anthelmintic activity of racemic albendazole sulfoxide (racRBZ) and its purified (+) and (−) enantiomers was directly compared. At a concentration of 0.5 μg/ml, (+) albendazole sulfoxide reduced larval viability by 96.7%, compared to 91.26% for racemic albendazole sulfoxide and 89.2% for (−) albendazole sulfoxide relative to untreated controls [1]. At the lower concentration of 0.1 μg/ml, only the (+) enantiomer produced a statistically significant reduction in larval viability (84.3%, P < 0.01) [1].

Parasitology Enantioselective Pharmacology Veterinary Anthelmintic Research

Pharmacokinetic Systemic Exposure: Direct Administration of Albendazole Oxide Yields Higher AUC Than Albendazole or Netobimin Prodrugs in Ovine Studies

In a cross-over pharmacokinetic study in 8-month-old sheep, oral administration of albendazole sulfoxide (ABSO) as the parent compound at 5.0 mg/kg produced significantly larger areas under the plasma concentration-time curve (AUC) for both the sulfoxide and sulfone metabolites compared to administration of albendazole (ABZ) or the prodrug netobimin (NTB) [1]. The higher AUC following ABSO administration was coincident with higher maximum plasma concentrations (Cmax), while mean residence times (MRT) were not significantly different [1].

Veterinary Pharmacokinetics Bioavailability Metabolite Quantification

Metabolic Pathway Branching: Albendazole Oxide Serves as the Active Branch Point While Albendazole Sulfone Represents an Inactive Terminal Metabolite

The metabolism of benzimidazole anthelmintics is characterized by a two-step oxidation pathway: albendazole undergoes rapid and reversible S-oxygenation to form the sulfoxide (Albendazole Oxide). This sulfoxide is the active circulating species. The sulfoxide may then undergo irreversible oxidation to form the sulfone, which is significantly less active than the sulfoxide and is not reduced back to the sulfoxide or thio-metabolites [1]. Albendazole sulfoxide binds poorly to parasite β-tubulin relative to the thiometabolites and thus acts as a prodrug reservoir for albendazole; in contrast, albendazole sulfone is an inactive excretion product [1].

Drug Metabolism Enzyme Kinetics Benzimidazole Pharmacology

Regulatory Identity and Analytical Traceability: Albendazole Oxide Certified as EP Impurity B with ISO 17034-Compliant Characterization

Albendazole Oxide (CAS 54029-12-8) is formally designated as Albendazole EP Impurity B according to the European Pharmacopoeia [1]. Certified reference materials for this compound are produced under ISO 17034 accreditation (general requirements for the competence of reference material producers) and are supplied with detailed characterization data compliant with regulatory guidelines [2]. These standards are explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of albendazole active pharmaceutical ingredient [2]. In contrast, generic albendazole analytical standards (≥98%) are not certified for impurity profiling and lack the regulatory documentation required for pharmacopeial compliance testing.

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Albendazole Oxide (54029-12-8): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Bioanalytical Method Development for Plasma and Tissue Residue Quantification of Active Albendazole Metabolites

Albendazole Oxide reference standard is essential for developing and validating HPLC or LC-MS/MS methods to quantify the therapeutically active albendazole sulfoxide metabolite in plasma, tissues, and edible animal products. As established in Section 3, albendazole is virtually undetectable in plasma due to rapid conversion to the sulfoxide, making Albendazole Oxide the correct analyte for measuring systemic exposure and residue depletion [1]. Direct administration of Albendazole Oxide yields higher AUC than albendazole prodrug in sheep, confirming its utility as a primary calibrator for veterinary pharmacokinetic studies [2]. Laboratories should select ISO 17034-certified reference materials to ensure method accuracy and regulatory acceptance.

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions for Albendazole Formulations

In pharmaceutical quality control, Albendazole Oxide is designated as EP Impurity B and is a required reference standard for impurity profiling of albendazole active pharmaceutical ingredient and finished dosage forms [3]. The evidence in Section 3 demonstrates that this compound must be procured with full characterization data and regulatory compliance documentation (ISO 17034, EP monograph compliance) to support ANDA submissions and commercial batch release testing. Generic albendazole standards lack the certified impurity identity and traceability required for this application [3].

Enantioselective Anthelmintic Research and Chiral Pharmacokinetic Studies

As documented in Section 3, (+)-Albendazole Oxide exhibits superior anthelmintic activity compared to the (−) enantiomer, achieving 96.7% larval viability reduction versus 89.2% at 0.5 μg/ml in a Trichinella spiralis ex vivo model [4]. Additionally, pharmacokinetic studies in patients with neurocysticercosis have demonstrated enantioselective disposition with significant differences in Cmax and AUC between the (+) and (−) enantiomers [5]. Consequently, researchers investigating chiral pharmacology, enantiomer-specific resistance mechanisms, or developing enantiopure formulations must procure enantiomerically defined Albendazole Oxide reference materials rather than racemic mixtures alone.

Antitumor Mechanism Studies Requiring Metabolite-Specific Potency Comparison

For laboratories investigating the repurposing of benzimidazoles for oncology applications, Albendazole Oxide provides a critical intermediate-activity reference point. The evidence in Section 3 demonstrates that albendazole sulfoxide exhibits an IC50 of 2.35 μM against HT-29 colorectal cancer cells—20-fold less potent than albendazole (0.12 μM) but active, whereas albendazole sulfone is completely inactive [6]. This potency gradient makes Albendazole Oxide essential for structure-activity relationship studies, for validating tubulin polymerization assays across the metabolic pathway, and for distinguishing metabolite-specific effects in in vivo models where interconversion occurs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albendazole Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.